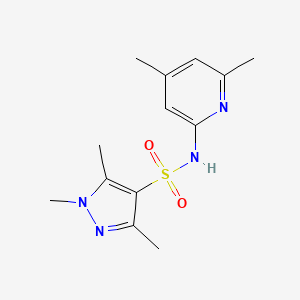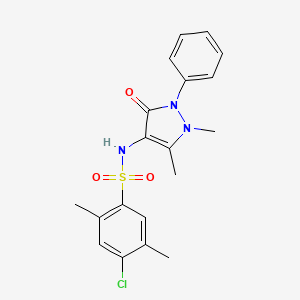
2,4,5-trichloro-N-(2-phenylphenyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,5-trichloro-N-(2-phenylphenyl)benzenesulfonamide, also known as TCS, is a chemical compound that has been widely used in scientific research for many years. It is a white crystalline powder that is soluble in organic solvents and is commonly used as a reagent in organic synthesis. TCS has been found to have a wide range of biological activities and has been studied extensively for its potential use in the treatment of various diseases.
作用機序
The mechanism of action of 2,4,5-trichloro-N-(2-phenylphenyl)benzenesulfonamide is not well understood. It is believed to exert its biological effects by binding to specific target molecules in cells. 2,4,5-trichloro-N-(2-phenylphenyl)benzenesulfonamide has been found to inhibit the activity of certain enzymes and to interfere with the function of certain proteins. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
2,4,5-trichloro-N-(2-phenylphenyl)benzenesulfonamide has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and viruses. 2,4,5-trichloro-N-(2-phenylphenyl)benzenesulfonamide has also been found to have anti-inflammatory and antioxidant properties. It has been shown to reduce oxidative stress and to protect against cell damage.
実験室実験の利点と制限
2,4,5-trichloro-N-(2-phenylphenyl)benzenesulfonamide has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize. 2,4,5-trichloro-N-(2-phenylphenyl)benzenesulfonamide is also stable and has a long shelf life. However, 2,4,5-trichloro-N-(2-phenylphenyl)benzenesulfonamide has some limitations. It is toxic and must be handled with care. 2,4,5-trichloro-N-(2-phenylphenyl)benzenesulfonamide can also be difficult to dissolve in water, which can make it challenging to use in certain experiments.
将来の方向性
There are several future directions for research on 2,4,5-trichloro-N-(2-phenylphenyl)benzenesulfonamide. One area of interest is the development of new synthetic methods for 2,4,5-trichloro-N-(2-phenylphenyl)benzenesulfonamide. Another area of interest is the study of the mechanism of action of 2,4,5-trichloro-N-(2-phenylphenyl)benzenesulfonamide. Further research is also needed to determine the potential uses of 2,4,5-trichloro-N-(2-phenylphenyl)benzenesulfonamide in the treatment of various diseases. Additionally, research is needed to determine the safety and toxicity of 2,4,5-trichloro-N-(2-phenylphenyl)benzenesulfonamide in humans.
合成法
2,4,5-trichloro-N-(2-phenylphenyl)benzenesulfonamide is synthesized by the reaction of 2,4,5-trichlorobenzenesulfonyl chloride with 2-phenyl aniline in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism and yields 2,4,5-trichloro-N-(2-phenylphenyl)benzenesulfonamide as the final product. The synthesis of 2,4,5-trichloro-N-(2-phenylphenyl)benzenesulfonamide is relatively simple and can be carried out on a large scale.
科学的研究の応用
2,4,5-trichloro-N-(2-phenylphenyl)benzenesulfonamide has been used extensively in scientific research for its various biological activities. It has been found to have antibacterial, antifungal, and antiviral properties. 2,4,5-trichloro-N-(2-phenylphenyl)benzenesulfonamide has also been studied for its potential use in the treatment of cancer, diabetes, and other diseases. It has been found to inhibit the growth of cancer cells and to have a protective effect on pancreatic beta cells.
特性
IUPAC Name |
2,4,5-trichloro-N-(2-phenylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl3NO2S/c19-14-10-16(21)18(11-15(14)20)25(23,24)22-17-9-5-4-8-13(17)12-6-2-1-3-7-12/h1-11,22H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKMXJTGQERUHQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NS(=O)(=O)C3=CC(=C(C=C3Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-trichloro-N-(2-phenylphenyl)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-ethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B7459624.png)
![4-propyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B7459632.png)
![5-chloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]thiophene-2-sulfonamide](/img/structure/B7459660.png)


![1-(2-ethylpyrazol-3-yl)-N-[(5-methyl-1H-pyrazol-3-yl)methyl]ethanamine](/img/structure/B7459677.png)
![4-[(3,5-dibromo-2-hydroxybenzyl)amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B7459680.png)
![ethyl (2E)-5-(3,4-dimethoxyphenyl)-2-[(4-hydroxyphenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B7459692.png)
